![molecular formula C13H23NO B187003 2-[(Adamantan-1-ylmethyl)-amino]-ethanol CAS No. 65738-69-4](/img/structure/B187003.png)
2-[(Adamantan-1-ylmethyl)-amino]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is an organic compound with the molecular formula C13H23NO . It has an average mass of 209.328 Da and a monoisotopic mass of 209.177963 Da .
Synthesis Analysis
The synthesis of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” involves various methods . One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis
The molecular structure of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is characterized by a number of properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 340.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an index of refraction of 1.542 and a molar refractivity of 61.2±0.3 cm3 .Physical And Chemical Properties Analysis
“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” has several physical and chemical properties. It has a flash point of 117.1±11.0 °C, a polar surface area of 32 Å2, and a polarizability of 24.3±0.5 10-24 cm3 . It also has a molar volume of 194.6±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Adamantane derivatives serve as key intermediates in the synthesis of various compounds. For example, the oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O leads to adamantanol, which is a crucial intermediate for synthesizing memantine and rimantadine, as well as 1-adamantyl ethers used as antioxidant additives in oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015). This highlights the role of adamantane derivatives in enhancing the rheological characteristics of lubricants at low temperatures.
Neurobiological Applications
2-[(Adamantan-1-yl)-2H-isoindole-1-carbonitrile], a derivative relevant to the chemical class of interest, has been identified as a neurobiological fluorescent ligand. It shows promise for developing receptor and enzyme binding affinity assays due to its strong NOS binding affinity. This compound's synthesis, optimized geometry, and fluorescent properties have been extensively studied, revealing its potential for biological interactions and applications in neurobiology (Joubert, 2018).
Pharmaceutical Applications
The psychotropic activity of adamantane derivatives is well-documented. Certain N-(adamant-2-yl)aniline derivatives have shown pronounced psychotropic activity, highlighting the potential of adamantane derivatives in developing new therapeutic agents (Morozov et al., 2006). This research avenue suggests that adamantane derivatives could influence central dopaminergic and noradrenergic neuromediator systems, potentially offering new pathways for treating neurological disorders.
Catalytic Applications
Adamantane derivatives have been used in catalytic applications as well, such as in the hydroamination of aminoallenes to form chiral pyrrolidines. The crystal structures of chiral amino alcohols derived from adamantane demonstrate their role as ligands in transition metal complexes for asymmetric catalysis (Reinheimer et al., 2016).
Propriétés
IUPAC Name |
2-(1-adamantylmethylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHUVHSOLQIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390312 |
Source


|
| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
CAS RN |
65738-69-4 |
Source


|
| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

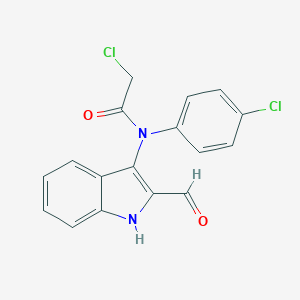


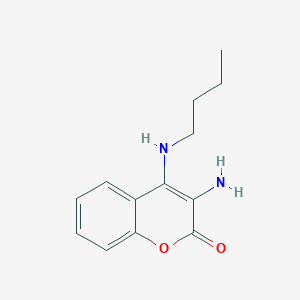
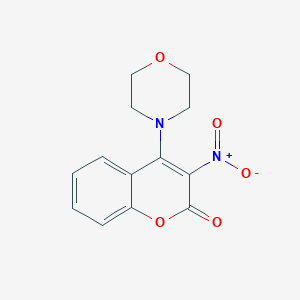
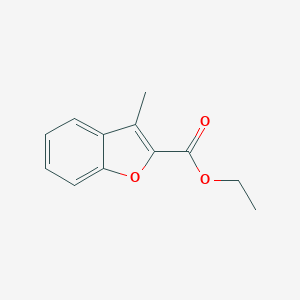

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
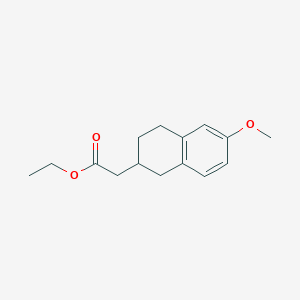
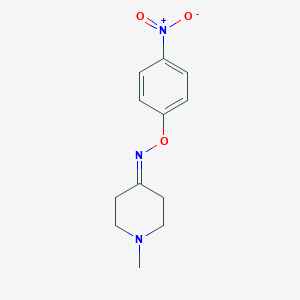
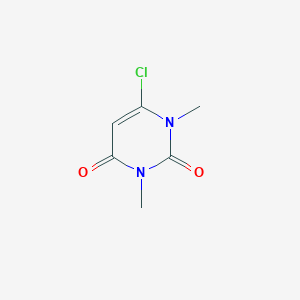
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)